molecular formula C23H23N3O2S B2371456 2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-54-1

2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2371456
CAS No.: 941926-54-1
M. Wt: 405.52
InChI Key: QERXCXWKTSIJTK-UHFFFAOYSA-N
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Description

The compound “2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide” is also known as KY-05009 . It is a Traf2- and Nck-interacting kinase (TNIK) inhibitor that inhibits the epithelial-to-mesenchymal transition (EMT) in cancer cells . It prevents the proliferation induced by interleukin-6 and promotes cell death by blocking Wnt signaling in multiple myeloma (MM) cells . KY-05009 is a novel aminothiazole, which possesses anti-cancer activity in human colorectal cancer cells .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of synthetic chemistry has explored the synthesis of complex carboxamide derivatives, focusing on their potential biological activities and applications in material science. For instance, derivatives similar to the specified compound have been synthesized for their cytotoxic activity against various cancer cell lines, showcasing the relevance of these compounds in medicinal chemistry. The synthesis of carboxamide derivatives has demonstrated potent cytotoxicity against murine leukemia and lung carcinoma, with some compounds exhibiting significant efficacy in vivo against colon tumors in mice (Deady et al., 2005). Additionally, the design and synthesis of such compounds involve intricate chemical methodologies that can offer valuable insights into the development of new therapeutic agents (Deady et al., 2003).

Biological Activity

In the realm of pharmacological research, the structural motifs present in "2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide" may be indicative of its potential for biological activity. Analogous structures have been investigated for their antibacterial properties and cytotoxic effects against cancer cell lines. For example, novel analogs incorporating the benzothiazole nucleus were synthesized and showed promising antibacterial activity, especially against resistant strains such as Staphylococcus aureus, highlighting the pharmaceutical applications of such compounds (Palkar et al., 2017).

Material Science Applications

Compounds with the specified chemical structure could also find applications in material science, particularly in the development of new polymeric materials with specific properties. For instance, aromatic polyamides with pendent groups related to benzamide have been synthesized and characterized for their thermal stability and mechanical properties. These materials show promise for applications in flexible electronics and advanced coatings due to their good solubility in common solvents and ability to form thin, strong films (Sava et al., 2003).

Future Directions

Continuing efforts to identify and validate potential therapeutic targets associated with EMT, such as TNIK, provide new and improved therapies for treating and/or preventing EMT-based disorders, such as cancer metastasis and fibrosis . The efficacy of KY-05009 to inhibit EMT in cancer cells has been validated, indicating its potential for future therapeutic applications .

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-15-7-9-17(10-8-15)21(27)26-23-25-20-18(11-12-19(20)29-23)22(28)24-14-13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERXCXWKTSIJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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